Cas no 95712-22-4 (1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose)

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose is a protected glycosyl derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include selective benzyl and 4-methoxybenzylidene protection, which enhances stability during synthetic transformations while allowing controlled deprotection under mild conditions. The β-configuration ensures stereochemical integrity in glycosylation reactions, making it valuable for oligosaccharide and glycodiversification studies. The 4-methoxybenzylidene group offers additional orthogonality for stepwise deprotection strategies. This compound is particularly useful in medicinal chemistry and glycobiology research, where precise control over glycosidic bond formation is critical. Its well-defined reactivity profile facilitates efficient synthesis of complex carbohydrate structures.
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose structure
95712-22-4 structure
Product Name:1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose
CAS No:95712-22-4
MF:C35H36O7
MW:568.656150817871
CID:799727
Update Time:2025-06-11

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside, phenylmethyl4,6-O-[(4-methoxyphenyl)methylene]-2,3-bis-O-(phenylmethyl)-
    • 4,6-DI-O-(P-METHOXYBENZYLIDENE)-1,2,3-TRI-O-BENZYL-Β-D-GLUCOPYRANOSE
    • benzyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside
    • 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose
    • Inchi: 1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3/t30-,31-,32+,33-,34?,35-/m1/s1
    • InChI Key: NXNIZMPSBKIVOQ-CPBSHAAJSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]2[C@H]1COC(C1C=CC(=CC=1)OC)O2)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 11
  • Complexity: 754
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (8.5E-4 g/L) (25 ºC),
  • PSA: 64.61000
  • LogP: 6.22170

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
MT08791-5 g
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside
95712-22-4
5g
$2,887.50 2023-01-03
Biosynth
MT08791-10 g
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside
95712-22-4
10g
$3,580.50 2023-01-03

Additional information on 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose (CAS No. 95712-22-4): A Comprehensive Overview

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose (CAS No. 95712-22-4) is a complex carbohydrate derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a benzylated derivative of glucose, specifically modified with benzyl groups at the 1, 2, and 3 positions and a 4-methoxybenzylidene group at the 4,6 positions. The intricate structure of this compound offers a multitude of opportunities for research and development in various scientific disciplines.

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose involves a series of well-defined chemical reactions. The initial step typically involves the protection of the hydroxyl groups of glucose using benzyl chloride in the presence of a base such as sodium hydride. Subsequently, the formation of the 4-methoxybenzylidene group is achieved through condensation with 4-methoxybenzaldehyde. This multi-step process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In recent years, there has been a growing interest in the use of carbohydrate derivatives like 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose in pharmaceutical research. These compounds are often explored for their potential as drug delivery systems due to their biocompatibility and ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of benzylated glucose derivatives as prodrugs for targeted drug delivery in cancer therapy.

The structural modifications introduced in 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose also make it an attractive candidate for glycoconjugate synthesis. Glycoconjugates are complex molecules that combine carbohydrates with other biomolecules such as proteins or lipids. These compounds have shown promise in various therapeutic applications, including vaccine development and immunotherapy. A recent review in Carbohydrate Research discussed the role of glycoconjugates in modulating immune responses and their potential use in treating autoimmune diseases.

Beyond its pharmaceutical applications, 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose has also found utility in materials science. The benzyl groups provide additional hydrophobicity and rigidity to the molecule, making it suitable for use in the development of functional polymers and coatings. Research published in Macromolecules demonstrated the use of benzylated glucose derivatives as building blocks for creating biodegradable polymers with tunable properties.

The physical and chemical properties of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and confirm the successful synthesis of the compound. Additionally, computational studies have been employed to predict the behavior of this compound in different environments and to optimize its properties for specific applications.

In conclusion, 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranose (CAS No. 95712-22-4) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique structural features make it an attractive candidate for further research and development. As new methodologies and technologies continue to emerge, the significance of this compound is likely to grow even further.

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